Cas no 85952-29-0 (n-methyl-1-(4-nitrophenyl)methanesulfonamide)

n-methyl-1-(4-nitrophenyl)methanesulfonamide structure
85952-29-0 structure
Nome del prodotto:n-methyl-1-(4-nitrophenyl)methanesulfonamide
Numero CAS:85952-29-0
MF:C8H10N2O4S
MW:230.241000652313
MDL:MFCD00277775
CID:60924
PubChem ID:703312

n-methyl-1-(4-nitrophenyl)methanesulfonamide Proprietà chimiche e fisiche

Nomi e identificatori

    • n-methyl-1-(4-nitrophenyl)methanesulfonamide
    • N-Methyl-4-nitro-alpha-toluenesulfonamide
    • N-Methyl-4-nitro-α-toluenesulfonamide
    • N-Methyl-(4-nitro)-benzyl sulfonamide
    • N-methyl-(4-nitrophenyl)methanesulfonamide
    • N-METHYL-4-NITRO BENZENE METHANE SULFONAMIDE
    • 4-Nitro-Methyl-Benzene-Methane-Sulfonamide
    • 4-NITRO-N-METHYL BENZENE METHANE SULFONAMIDE
    • BENZENEMETHANESULFONAMIDE,N-METHYL-4-NITRO
    • N-Methyl-4-nitro-^a-toluenesulfonamide
    • N-METHYL-4-NITRO-BENZENEMETHANESULFONAMIDE
    • N-methyl-4-nitrobenzenemethanesulphonamide
    • N-methyl-4-nitrotoluenesulphonamide
    • 1-(4-Nitrophenyl)-N-methylmethanesulfonamide
    • 4-(((Methylamino)sulfonyl)methyl)nitrobenzene
    • N-Methyl-4-nitrobenzenemethanesulfonamide
    • N-Methyl-4-nitrobenzenemethanesulfonamide (ACI)
    • (4-Nitro-phenyl)-methanesulfonic acid methylamide
    • {4-nitrophenyl}-N-methylmethanesulfonamide
    • Maybridge1_006642
    • Oprea1_403711
    • DTXSID10351555
    • F30190
    • CCG-47497
    • KZWPBAASZYQWIV-UHFFFAOYSA-N
    • MFCD00277775
    • AC-11071
    • CS-W012959
    • AS-7011
    • SCHEMBL3001018
    • 4-Nitrophenyl-N-Methyl Methanesulfonamide
    • AR-011/42531535
    • AKOS009232330
    • HMS560F20
    • EN300-680176
    • N-Methyl-4-nitro- alpha -toluenesulfonamide
    • N-Methyl-4-nitro-
    • SR-01000637105-1
    • SY262157
    • 85952-29-0
    • A-toluenesulfonamide
    • MDL: MFCD00277775
    • Inchi: 1S/C8H10N2O4S/c1-9-15(13,14)6-7-2-4-8(5-3-7)10(11)12/h2-5,9H,6H2,1H3
    • Chiave InChI: KZWPBAASZYQWIV-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C=CC(CS(NC)(=O)=O)=CC=1)=O

Proprietà calcolate

  • Massa esatta: 230.03600
  • Massa monoisotopica: 230.03612798g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 309
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 100Ų
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 0.7

Proprietà sperimentali

  • Colore/forma: Polvere di cristallo crema
  • Densità: 1.404
  • Punto di fusione: 151-153°C
  • Punto di ebollizione: 417.5°C at 760 mmHg
  • Punto di infiammabilità: 206.3°C
  • Indice di rifrazione: 1.579
  • PSA: 100.37000
  • LogP: 2.63890
  • Solubilità: Non determinato

n-methyl-1-(4-nitrophenyl)methanesulfonamide Informazioni sulla sicurezza

n-methyl-1-(4-nitrophenyl)methanesulfonamide Dati doganali

  • CODICE SA:2935009090
  • Dati doganali:

    Codice doganale cinese:

    2935009090

    Panoramica:

    2935009090 Altri solfonati(acil)ammina. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:35,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2935009090 altre sulfonamidi IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:35,0%

n-methyl-1-(4-nitrophenyl)methanesulfonamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-680176-0.05g
N-methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0
0.05g
$515.0 2023-05-30
TRC
M219523-1g
N-Methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0
1g
$ 105.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N27010-1g
N-Methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0
1g
¥578.0 2021-09-08
TRC
M219523-500mg
N-Methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0
500mg
$81.00 2023-05-18
Enamine
EN300-680176-2.5g
N-methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0
2.5g
$1202.0 2023-05-30
Enamine
EN300-680176-0.1g
N-methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0
0.1g
$540.0 2023-05-30
Enamine
EN300-680176-1.0g
N-methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0
1g
$614.0 2023-05-30
eNovation Chemicals LLC
D508770-1g
N-Methyl-1-(4-nitrophenyl)MethanesulfonaMide
85952-29-0 97%
1g
$235 2024-05-24
eNovation Chemicals LLC
D508770-10g
N-Methyl-1-(4-nitrophenyl)MethanesulfonaMide
85952-29-0 97%
10g
$820 2024-05-24
Chemenu
CM302911-25g
N-Methyl-1-(4-nitrophenyl)methanesulfonamide
85952-29-0 95+%
25g
$356 2022-05-27

n-methyl-1-(4-nitrophenyl)methanesulfonamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Dichloromethane ,  Water ;  3 h, cooled
Riferimento
Synthesis of N-methyl-4-nitrobenzylsulfonamide
Zhang, Xuefeng; et al, Zhongguo Yiyao Gongye Zazhi, 2009, 40(6), 410-411

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Methanol ,  Sodium sulfite Solvents: Water ;  heated
1.2 7 h, reflux; reflux → rt
2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  2.5 h, rt → reflux; reflux → rt
3.1 Solvents: Dichloromethane ,  Water ;  3 h, cooled
Riferimento
Synthesis of N-methyl-4-nitrobenzylsulfonamide
Zhang, Xuefeng; et al, Zhongguo Yiyao Gongye Zazhi, 2009, 40(6), 410-411

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium sulfite Solvents: Methanol ,  Water ;  18 h, reflux
2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  3 h, 110 °C
2.2 Solvents: Tetrahydrofuran ;  16 h, 25 °C
Riferimento
First total synthesis of 3a-hydroxy-1,1-dimethyl-5-((N-methylsulfamoyl)methyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-1-ium 2,2,2-trifluoroacetate by mimicking the oxidative degradation pathway of sumatriptan
Sasmal, Pradip K.; et al, Results in Chemistry, 2021, 3,

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Chloroform ;  2.5 h, < 30 °C
Riferimento
Synthesis of N-methyl-4-aminobenzyl sulfonamide
Chen, Yanlei; et al, Huaxue Shijie, 2005, 46(3), 165-166

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium sulfate Solvents: Ethanol ,  Water ;  0.5 h, rt → reflux; 5 h, reflux; reflux → rt
2.1 Solvents: Toluene ;  3 h, rt → reflux; reflux → rt
2.2 Reagents: Phosphorus pentachloride ;  2 h, rt → reflux; 4 h, reflux; reflux → rt
2.3 Reagents: Water ;  cooled
2.4 Solvents: Water ;  0.5 h, pH 8 - 9, < 15 °C; 15 °C → rt; 8 h, rt
Riferimento
Synthesis of sumatriptan
Wang, Shaojie; et al, Zhongguo Yaowu Huaxue Zazhi, 2008, 18(6), 442-444

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  < 20 °C; 20 °C → rt; 2 h, rt
1.2 Reagents: Water ;  cooled
2.1 Reagents: Methanol ,  Sodium sulfite Solvents: Water ;  heated
2.2 7 h, reflux; reflux → rt
3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  2.5 h, rt → reflux; reflux → rt
4.1 Solvents: Dichloromethane ,  Water ;  3 h, cooled
Riferimento
Synthesis of N-methyl-4-nitrobenzylsulfonamide
Zhang, Xuefeng; et al, Zhongguo Yiyao Gongye Zazhi, 2009, 40(6), 410-411

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Sodium bisulfite Catalysts: Cuprous chloride Solvents: Water ;  16 h, 145 °C; 145 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.3 Reagents: Potassium chloride ;  rt → reflux; 10 min, reflux; reflux → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
2.1 Reagents: Sodium hydroxide ,  Chlorine Solvents: Water ;  7 h, rt
3.1 Solvents: Chloroform ;  2.5 h, < 30 °C
Riferimento
Synthesis of N-methyl-4-aminobenzyl sulfonamide
Chen, Yanlei; et al, Huaxue Shijie, 2005, 46(3), 165-166

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  3 h, 110 °C
2.1 Solvents: Tetrahydrofuran ;  16 h, 25 °C
Riferimento
First total synthesis of 3a-hydroxy-1,1-dimethyl-5-((N-methylsulfamoyl)methyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-1-ium 2,2,2-trifluoroacetate by mimicking the oxidative degradation pathway of sumatriptan
Sasmal, Pradip K.; et al, Results in Chemistry, 2021, 3,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  2.5 h, rt → reflux; reflux → rt
2.1 Solvents: Dichloromethane ,  Water ;  3 h, cooled
Riferimento
Synthesis of N-methyl-4-nitrobenzylsulfonamide
Zhang, Xuefeng; et al, Zhongguo Yiyao Gongye Zazhi, 2009, 40(6), 410-411

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ;  3 h, 110 °C
1.2 Solvents: Tetrahydrofuran ;  16 h, 25 °C
Riferimento
First total synthesis of 3a-hydroxy-1,1-dimethyl-5-((N-methylsulfamoyl)methyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-1-ium 2,2,2-trifluoroacetate by mimicking the oxidative degradation pathway of sumatriptan
Sasmal, Pradip K.; et al, Results in Chemistry, 2021, 3,

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Toluene ;  3 h, rt → reflux; reflux → rt
1.2 Reagents: Phosphorus pentachloride ;  2 h, rt → reflux; 4 h, reflux; reflux → rt
1.3 Reagents: Water ;  cooled
1.4 Solvents: Water ;  0.5 h, pH 8 - 9, < 15 °C; 15 °C → rt; 8 h, rt
Riferimento
Synthesis of sumatriptan
Wang, Shaojie; et al, Zhongguo Yaowu Huaxue Zazhi, 2008, 18(6), 442-444

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Chlorine Solvents: Water ;  7 h, rt
2.1 Solvents: Chloroform ;  2.5 h, < 30 °C
Riferimento
Synthesis of N-methyl-4-aminobenzyl sulfonamide
Chen, Yanlei; et al, Huaxue Shijie, 2005, 46(3), 165-166

n-methyl-1-(4-nitrophenyl)methanesulfonamide Raw materials

n-methyl-1-(4-nitrophenyl)methanesulfonamide Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:85952-29-0)n-methyl-1-(4-nitrophenyl)methanesulfonamide
A841503
Purezza:99%
Quantità:5g
Prezzo ($):168.0